1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea
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Overview
Description
1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a pyrazole ring, a pyridine ring, and a tetrahydrobenzothiazole moiety, linked through a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling through a urea linkage. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures. The process would be optimized to minimize waste and maximize efficiency, possibly incorporating green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, potentially leading to novel compounds with unique properties.
Scientific Research Applications
1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with various biological targets.
Medicine: Potential therapeutic applications include the development of new drugs for treating diseases, given its unique structure and reactivity.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzothiazol-2-yl)urea
- 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzothiazol-2-yl)urea
Uniqueness
Compared to similar compounds, 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea stands out due to its specific combination of functional groups and ring structures. This unique arrangement confers distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic development.
Properties
IUPAC Name |
1-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-24-15(6-7-21-24)13-8-12(9-19-11-13)10-20-17(25)23-18-22-14-4-2-3-5-16(14)26-18/h6-9,11H,2-5,10H2,1H3,(H2,20,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZERFSAIGIQBSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NC3=NC4=C(S3)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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